2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple stepsThe reaction conditions often involve the use of chlorinating agents and specific catalysts to achieve the desired substitutions and functional group transformations .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thieno ring.
Scientific Research Applications
2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide stands out due to its unique thieno[3,4-c]pyrazole core. Similar compounds include:
2,4-Dichloro-N-(2-chloro-4-methylphenyl)benzamide: Shares the benzamide moiety but lacks the thieno[3,4-c]pyrazole core.
3,4-Dichloro-N-[2-((2E)-2-{[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]benzamide: Contains a pyrazole core but differs in the substitution pattern and additional functional groups.
Properties
Molecular Formula |
C19H15Cl2N3O3S |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-11-4-2-3-5-17(11)24-18(14-9-28(26,27)10-16(14)23-24)22-19(25)13-7-6-12(20)8-15(13)21/h2-8H,9-10H2,1H3,(H,22,25) |
InChI Key |
NDVYFNJLBAUBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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